Cerasine

説明

特性

IUPAC Name |

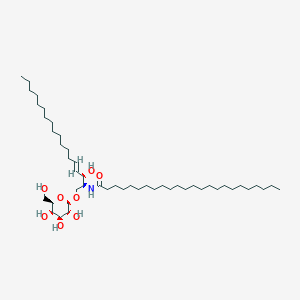

N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracosanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H93NO8/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-44(52)49-41(40-56-48-47(55)46(54)45(53)43(39-50)57-48)42(51)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h35,37,41-43,45-48,50-51,53-55H,3-34,36,38-40H2,1-2H3,(H,49,52)/b37-35+/t41-,42+,43+,45-,46-,47+,48+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POQRWMRXUOPCLD-HIIAJUEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H93NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

812.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

536-13-0 |

Source

|

| Record name | Kerasin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of Ceresin Wax

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceresin wax, a complex mixture of purified and decolorized hydrocarbons, is a critical excipient in the pharmaceutical, cosmetic, and chemical industries.[1][2][3] Derived from the mineral wax ozokerite, its unique physicochemical properties make it an invaluable ingredient for modifying viscosity, stabilizing emulsions, and providing structure to a wide range of formulations.[1][2][4][5] This technical guide provides an in-depth analysis of the chemical properties of Ceresin wax, complete with quantitative data, detailed experimental protocols, and a visualization of its compositional relationships.

Composition and Production

Ceresin is primarily composed of a complex mixture of long-chain, saturated hydrocarbons, including both straight-chain (normal) and branched-chain alkanes.[2][4][6][7] The carbon chain length typically ranges from C20 to C32.[2][4][7] It is obtained through the purification of ozokerite, a naturally occurring mineral wax.[1][2][4][5] The purification process for ozokerite commonly involves treatment with sulfuric acid to remove impurities, followed by neutralization and decolorization using materials like activated charcoal or silica gel.[1][2][4][7][8]

The following diagram illustrates the logical workflow from the raw material to the final product and its key characteristics.

Caption: Production and property relationship of Ceresin wax.

Quantitative Chemical Properties

The chemical and physical properties of Ceresin wax can vary depending on the degree of purification and the source of the original ozokerite. The following table summarizes key quantitative data for various grades of Ceresin wax.

| Property | Value | Units |

| Melting Point | 54 - 102 | °C |

| Density | 0.88 - 0.92 | g/cm³ |

| Viscosity | 5 - 15 | cP at 100°C |

| Acid Value | 0 - 1 | mg KOH/g |

| Saponification Value | 0 - 1 | mg KOH/g |

| Iodine Number | 7 - 10 | g I₂/100g |

| Flash Point | ~113 | °C |

| Refractive Index | 1.4416 - 1.4465 |

Note: The wide range in melting point is indicative of the different grades of Ceresin wax available, which may be blended with paraffin or other waxes.[9]

Solubility Profile

Ceresin wax is characterized by its insolubility in water and polar solvents, a direct consequence of its nonpolar hydrocarbon composition.[1][2][6][7][10] It exhibits good solubility in a range of nonpolar organic solvents, particularly when heated.

Soluble in:

Insoluble in:

Detailed Experimental Protocols

The determination of the chemical properties of Ceresin wax is governed by standardized analytical methods. The following section outlines the methodologies for key experiments.

Melting Range Determination (Adapted from USP <741>)

The melting range of Ceresin wax is a critical parameter for its application in formulations. The United States Pharmacopeia (USP) General Chapter <741> provides a standardized method for this determination.

Apparatus:

-

Melting point apparatus with a temperature-controlled bath and a calibrated thermometer.

-

Capillary tubes (0.8-1.2 mm internal diameter).

Procedure:

-

A small, representative sample of the Ceresin wax is introduced into a capillary tube, which is then sealed at one end.

-

The capillary tube is placed in the melting point apparatus.

-

The temperature is raised at a controlled rate, typically 1°C per minute, as the expected melting point is approached.

-

The melting range is recorded from the temperature at which the first drop of liquid is observed to the temperature at which the wax is completely molten.[11][12][13]

Viscosity Measurement (Adapted from ASTM D3236)

The viscosity of molten Ceresin wax is a key indicator of its performance in applications requiring specific flow characteristics. ASTM D3236 is a standard test method for determining the apparent viscosity of hot melt adhesives and coating materials, which is applicable to Ceresin wax.

Apparatus:

-

Rotational viscometer with a thermostatically controlled heating chamber.

-

Spindle appropriate for the expected viscosity range.

Procedure:

-

The Ceresin wax is melted and equilibrated to the specified test temperature in the viscometer's sample chamber.

-

The appropriate spindle is immersed in the molten wax.

-

The spindle is rotated at a constant speed, and the torque required to overcome the viscous drag of the fluid is measured.

-

This torque measurement is then converted to a viscosity value in centipoise (cP) or Pascal-seconds (Pa·s).[3][14][15][16]

Acid Value Determination

The acid value is a measure of the free fatty acids present in a substance and is an important quality control parameter for waxes. It is defined as the milligrams of potassium hydroxide (KOH) required to neutralize the free acids in one gram of the sample.

Procedure:

-

A known weight of the Ceresin wax is dissolved in a suitable hot, neutralized solvent mixture (e.g., ethanol-xylene).

-

A phenolphthalein indicator is added to the solution.

-

The solution is titrated with a standardized solution of alcoholic potassium hydroxide (KOH) until a persistent pink endpoint is reached.

-

The acid value is calculated based on the volume of KOH titrant consumed.[17][18][19][20]

Saponification Value Determination

The saponification value is a measure of the total amount of free and esterified acids in a substance. For a pure hydrocarbon wax like Ceresin, this value is expected to be very low. It is defined as the milligrams of KOH required to saponify one gram of the sample.

Procedure:

-

A known weight of the Ceresin wax is refluxed with a known excess of a standardized alcoholic KOH solution for a specified period.

-

The unreacted KOH is then back-titrated with a standardized solution of hydrochloric acid (HCl) using a phenolphthalein indicator.

-

A blank determination is performed concurrently without the wax sample.

-

The saponification value is calculated from the difference in the titrant volumes between the blank and the sample.[21][22][23][24][25]

Iodine Number Determination

The iodine number is a measure of the degree of unsaturation in a substance and is defined as the grams of iodine absorbed by 100 grams of the sample. For a saturated hydrocarbon wax like Ceresin, this value should be low, indicating a minimal presence of double or triple bonds.

Procedure (Hanus Method):

-

A known weight of the Ceresin wax is dissolved in a non-polar solvent like chloroform.

-

A known excess of iodobromide solution (Hanus solution) is added, and the mixture is allowed to react in the dark for a specified time.

-

After the reaction is complete, potassium iodide solution is added to convert the unreacted iodobromide to iodine.

-

The liberated iodine is then titrated with a standardized solution of sodium thiosulfate until the endpoint is reached, typically detected by the disappearance of the blue color of a starch indicator.

-

A blank determination is performed simultaneously.

-

The iodine number is calculated from the difference in the titrant volumes.[26][27][28][29][30]

The following diagram outlines the general workflow for these titrimetric analyses.

Caption: General workflow for titrimetric analysis of wax.

Conclusion

Ceresin wax is a highly refined and versatile material with a well-defined set of chemical properties. Its hydrocarbon composition dictates its nonpolar nature and low reactivity, making it a stable and reliable excipient. The quantitative analysis of its properties, guided by standardized experimental protocols, is essential for ensuring its quality and performance in various scientific and industrial applications, particularly in the development of pharmaceutical and cosmetic products. The data and methodologies presented in this guide provide a comprehensive resource for researchers and professionals working with this important material.

References

- 1. store.astm.org [store.astm.org]

- 2. store.astm.org [store.astm.org]

- 3. hpi.com.vn [hpi.com.vn]

- 4. kelid1.ir [kelid1.ir]

- 5. kaycantest.com [kaycantest.com]

- 6. store.astm.org [store.astm.org]

- 7. store.astm.org [store.astm.org]

- 8. webstore.ansi.org [webstore.ansi.org]

- 9. store.astm.org [store.astm.org]

- 10. store.astm.org [store.astm.org]

- 11. scribd.com [scribd.com]

- 12. uspbpep.com [uspbpep.com]

- 13. thinksrs.com [thinksrs.com]

- 14. industrialphysics.com [industrialphysics.com]

- 15. gardco.com [gardco.com]

- 16. store.astm.org [store.astm.org]

- 17. store.astm.org [store.astm.org]

- 18. Determination of Acid Value | Acid Value in Wax and Fat [chemicalslearning.com]

- 19. CN109975474B - Method for measuring acid value of high-melting-point wax - Google Patents [patents.google.com]

- 20. Acid value - Wikipedia [en.wikipedia.org]

- 21. Determination of Saponification Value in Carnuba Wax by USP/NF Residual Titration Method [scirp.org]

- 22. Saponification value - WaxPedia [waxpedia.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. [PDF] Determination of Saponification Value in Carnuba Wax by USP/NF Residual Titration Method <541> | Semantic Scholar [semanticscholar.org]

- 25. researchgate.net [researchgate.net]

- 26. Iodine value - WaxPedia [waxpedia.org]

- 27. youtube.com [youtube.com]

- 28. Iodine value | Definition, Procedure, Units, Values, & Facts | Britannica [britannica.com]

- 29. Iodine value - Wikipedia [en.wikipedia.org]

- 30. Determination of iodine number in oil | PPTX [slideshare.net]

The Genesis of Ceresin: A Technical Guide to the Origin and Natural Sources of Ozokerite

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of ozokerite, a naturally occurring mineral wax, and its refinement into ceresin. The document details the geological origins and global distribution of ozokerite deposits, outlines the industrial processes for its purification, presents key physicochemical properties in a comparative format, and describes standardized experimental protocols for its analysis. This guide is intended to serve as a critical resource for researchers, scientists, and professionals in drug development who utilize these waxes in their formulations.

Origin and Natural Sources of Ozokerite

Ozokerite, also known as earth wax, is a complex, naturally occurring hydrocarbon mineral wax. Its name is derived from the Greek words "ozein" (to smell) and "keros" (wax), referring to its characteristic odor.

Geological Formation

Ozokerite is a fossil wax of mineral origin, believed to be a product of the natural fractional distillation and subsequent polymerization of petroleum. It is formed over geological time through the slow evaporation and oxidation of crude oil that has migrated from its source rock and become trapped in fissures and veins within sedimentary rock formations. This process results in the deposition of a complex mixture of solid, saturated, and unsaturated hydrocarbons.

Chemical Composition

Chemically, ozokerite is predominantly composed of a mixture of complex hydrocarbons, with carbon and hydrogen being the primary elemental constituents. The carbon content typically ranges from 85-87% by weight, with hydrogen accounting for 13-14%. The hydrocarbon profile mainly consists of straight-chain and branched-chain paraffins, along with some naphthenes and aromatic compounds. The chain length of the constituent hydrocarbons can vary significantly, which in turn influences the physical properties of the ozokerite.

Geographical Distribution of Major Deposits

Significant deposits of ozokerite have been historically mined in several regions across the globe. The most notable commercial sources are located in:

-

Galicia (notably the Boryslav deposits in modern-day Ukraine and Poland): Historically, this region has been the primary and most famous source of high-quality ozokerite.

-

Utah, USA: Significant deposits have also been mined in the state of Utah.

-

Romania: This country is another important historical and current source of ozokerite.

Other notable occurrences have been reported in Russia, Iran, and other parts of the world, though these have been of lesser commercial significance.

The Transformation to Ceresin: Industrial Refining and Production

Ceresin is the purified and refined derivative of ozokerite. The refining process is designed to remove impurities, color bodies, and odorous compounds, resulting in a stable and consistent wax suitable for a wide range of applications, including pharmaceuticals and cosmetics. The production of ceresin from raw ozokerite involves several key stages:

Mining and Initial Separation

Crude ozokerite is extracted from its deposits using mining techniques. The raw material is often found interspersed with rock and other earthy matter. The initial step in purification involves the physical separation of the wax from these non-waxy components. A common method for this is to boil the crude ozokerite in water. The lower density wax melts and rises to the surface, where it can be skimmed off, leaving the denser impurities behind.

Chemical Purification and Decolorization

Following the initial separation, the ozokerite undergoes a more rigorous chemical purification process. This typically involves:

-

Acid Treatment: The molten wax is treated with concentrated sulfuric acid. This step is crucial for removing unsaturated hydrocarbons and other impurities that can affect the color, odor, and stability of the final product. The acid reacts with these impurities, forming a sludge that can be separated from the wax.

-

Neutralization: After acid treatment, any residual acid in the wax is neutralized.

-

Decolorization (Bleaching): The purified wax is then decolorized to achieve the desired color, which can range from yellow to pure white. This is typically accomplished by adsorbing the color bodies onto materials such as activated carbon, fuller's earth, or silica gel. The wax is heated and passed through a bed of the adsorbent material.

The final product of this refining process is ceresin wax, which is then typically cast into blocks or flakes for commercial use.

Quantitative Data: A Comparative Overview of Ozokerite and Ceresin

The physical and chemical properties of ozokerite and ceresin can vary depending on the source of the raw material and the extent of the refining process. The following tables summarize some of the key quantitative data for these waxes.

| Property | Ozokerite | Ceresin |

| Appearance | Yellow to dark brown, waxy solid | White to yellow, odorless, waxy solid |

| Melting Point (°C) | 58 - 100 | 60 - 90 |

| Density (g/cm³ at 20°C) | 0.85 - 0.95 | ~0.92 |

| Chemical Composition | Complex mixture of hydrocarbons (C, H) | Highly purified mixture of hydrocarbons |

| Ceresin Grade | Melting Point (°C) | Congealing Point (°C) | Acid Value (mg KOH/g) | Saponification Value (mg KOH/g) |

| Typical Range | 60 - 90 | 55 - 85 | < 1 | < 1 |

Experimental Protocols for Analysis

The quality and consistency of ozokerite and ceresin are assessed using a variety of standardized analytical methods. The following are summaries of key experimental protocols relevant to the characterization of these waxes.

Determination of Melting Point (ASTM D127)

This method, also known as the "dropping point" method, is used to determine the temperature at which a wax becomes sufficiently fluid to drop from a thermometer bulb under controlled conditions.

-

Apparatus: Standardized thermometer, test tubes, water bath.

-

Procedure Summary:

-

A sample of the wax is melted and a small amount is coated onto the bulb of a thermometer.

-

The thermometer with the wax sample is placed inside a test tube, which is then immersed in a temperature-controlled water bath.

-

The temperature of the water bath is gradually increased.

-

The dropping point is the temperature at which the first drop of molten wax falls from the thermometer bulb.

-

Determination of Congealing Point (ASTM D938)

The congealing point is the temperature at which a molten wax ceases to flow when cooled under specified conditions.

-

Apparatus: Thermometer, beaker, heating plate.

-

Procedure Summary:

-

A sample of the wax is melted.

-

A drop of the molten wax is placed on the bulb of a thermometer.

-

The thermometer is suspended in the air and rotated at a specific rate as it cools.

-

The congealing point is the temperature at which the drop of wax solidifies and no longer flows when the thermometer is rotated.

-

Determination of Acid Value (ASTM D1386)

The acid value is a measure of the amount of free acids present in a wax. It is determined by titrating a known amount of the wax with a standardized solution of potassium hydroxide (KOH).

-

Apparatus: Burette, flask, hot plate.

-

Procedure Summary:

-

A weighed sample of the wax is dissolved in a suitable solvent mixture (e.g., toluene and isopropanol).

-

A few drops of an indicator solution (e.g., phenolphthalein) are added.

-

The solution is titrated with a standardized solution of alcoholic KOH until a permanent color change is observed.

-

The acid value is calculated based on the volume of KOH solution used.

-

Determination of Saponification Value (ASTM D1387)

The saponification value is a measure of the amount of esters and free acids in a wax. It is determined by refluxing a known amount of the wax with an excess of alcoholic KOH and then back-titrating the unreacted KOH with a standardized acid solution.

-

Apparatus: Reflux condenser, flask, burette, heating mantle.

-

Procedure Summary:

-

A weighed sample of the wax is placed in a flask with a known excess of alcoholic KOH solution.

-

The mixture is refluxed for a specified period to ensure complete saponification.

-

After cooling, the unreacted KOH is titrated with a standardized solution of hydrochloric acid (HCl) using an indicator.

-

A blank determination is performed without the wax sample.

-

The saponification value is calculated from the difference in the titration volumes of the blank and the sample.

-

Workflow and Logical Relationships

The following diagrams illustrate the key processes and relationships described in this guide.

Caption: Workflow from Ozokerite Mining to Purified Ceresin Wax.

Caption: Analytical Workflow for Ozokerite and Ceresin Characterization.

An In-depth Technical Guide to the Molecular Composition and Structure of Ceresin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceresin, a complex hydrocarbon wax derived from the purification of ozokerite, serves a critical role in various scientific and industrial applications, including pharmaceuticals and cosmetics, due to its unique physicochemical properties. This technical guide provides a comprehensive overview of the molecular composition and structure of ceresin. It details the intricate mixture of saturated hydrocarbons, primarily n-alkanes and iso-alkanes, that constitute this wax. This document summarizes key quantitative data, outlines detailed experimental protocols for its characterization, and presents visual diagrams to elucidate its production and analytical workflows.

Introduction

Ceresin is a white to yellow, odorless, and tasteless waxy solid obtained through the purification of the naturally occurring mineral wax, ozokerite.[1] Its properties, such as a relatively high melting point, hardness, and ability to form stable mixtures with oils, make it a valuable excipient in pharmaceutical formulations and a structural agent in cosmetic products.[2] Understanding the molecular composition and structure of ceresin is paramount for controlling its functional properties and ensuring its consistent performance in various applications. This guide delves into the hydrocarbon profile of ceresin, offering a technical resource for researchers and professionals in drug development and materials science.

Molecular Composition

Ceresin is a complex mixture of saturated hydrocarbons.[3] The primary constituents are linear straight-chain alkanes (n-alkanes) and branched alkanes (iso-alkanes).[2] The carbon number of these hydrocarbons typically ranges from approximately C20 to C32.[1][3] The ratio of n-alkanes to iso-alkanes is a crucial determinant of ceresin's physical properties. A higher proportion of iso-alkanes generally contributes to a finer crystalline structure, increased viscosity, and greater flexibility compared to waxes dominated by n-alkanes, such as paraffin wax.[4]

Modern synthetic ceresin can also be produced by blending paraffin wax with microcrystalline wax, the latter of which is rich in branched and cyclic saturated hydrocarbons with carbon numbers spanning from C30 to C75.[2]

Quantitative Composition

The precise quantitative composition of ceresin can vary depending on the source of the parent ozokerite and the extent of the refining process. Generally, ceresin is characterized by a significant proportion of branched hydrocarbons. The following table summarizes typical compositional data for hydrocarbon waxes related to ceresin.

| Component | Typical Percentage (%) | Carbon Number Range | Source |

| Microcrystalline Wax | |||

| n-Alkanes | 10 - 30 | C18 - C36+ | [5] |

| Iso-alkanes & Cyclo-alkanes | 70 - 90 | C30 - C75 | [4][5] |

| Ozokerite | |||

| Hydrocarbons | ~100 | High Molecular Weight | [6][7] |

Physicochemical Properties

The unique blend of hydrocarbons in ceresin gives rise to its characteristic physical and chemical properties. These properties are critical for its application in various formulations.

| Property | Value | Unit | ASTM Method |

| Melting Point | 60 - 85 | °C | D127 / D87 |

| Density | 0.91 - 0.92 | g/cm³ | - |

| Penetration (at 25°C, 100g, 5s) | 4 - 17 | dmm | D1321 |

| Viscosity (at 100°C) | 5 - 15 | cPs | D445 |

| Flash Point | ~113 | °C | - |

Note: The values can vary between different grades of ceresin.[2]

Production of Ceresin from Ozokerite

Ceresin is derived from the mineral wax ozokerite through a multi-step refining process designed to remove impurities and color. The general workflow is as follows:

Experimental Protocols for Characterization

The characterization of ceresin's molecular composition and structure relies on several analytical techniques. Detailed methodologies for key experiments are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) for Hydrocarbon Distribution

Objective: To determine the carbon number distribution and the relative abundance of n-alkanes and iso-alkanes. The following is a typical protocol based on methods for analyzing petroleum waxes.

Sample Preparation:

-

Homogenize the ceresin wax sample by melting it at a temperature approximately 10°C above its melting point and stirring thoroughly.

-

Weigh accurately about 10 mg of the homogenized wax into a 10 mL vial.

-

Dissolve the wax in a suitable solvent, such as cyclohexane or toluene, to a final concentration of approximately 1 mg/mL. Gentle heating and agitation may be required to ensure complete dissolution.

-

If quantitative analysis is required, add a known amount of an internal standard (e.g., n-hexadecane) to the solution.

Instrumentation and Conditions:

-

Gas Chromatograph: A high-temperature GC system capable of oven temperatures up to at least 400°C.

-

Column: A non-polar capillary column suitable for high-temperature analysis, such as a 30 m x 0.25 mm ID, 0.1 µm film thickness DB-5HT or equivalent.

-

Injector: A cool on-column or programmable temperature vaporizing (PTV) injector is recommended to prevent discrimination of high molecular weight components.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp 1: 10°C/minute to 400°C.

-

Final hold: 400°C for 15 minutes.

-

-

Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1 mL/min).

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 50-800.

-

Source Temperature: 250°C.

-

Transfer Line Temperature: 350°C.

-

Data Analysis:

-

Identify the n-alkanes based on their characteristic mass spectra (prominent fragment ions separated by 14 amu) and their retention times compared to a standard mixture of n-alkanes.

-

The peaks eluting between the n-alkane peaks are identified as iso-alkanes and cyclo-alkanes.

-

Quantify the relative abundance of each component by integrating the peak areas in the total ion chromatogram (TIC). For quantitative analysis, use the internal standard for calibration.

Differential Scanning Calorimetry (DSC) for Thermal Properties

Objective: To determine the melting point, crystallization temperature, and enthalpy of fusion of ceresin.

Sample Preparation:

-

Accurately weigh 5-10 mg of the ceresin sample into a hermetically sealed aluminum DSC pan.

-

Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

Instrumentation and Conditions:

-

DSC Instrument: A differential scanning calorimeter equipped with a cooling accessory.

-

Temperature Program:

-

Heating Scan: Heat the sample from 25°C to 120°C at a rate of 10°C/min.

-

Cooling Scan: Cool the sample from 120°C to 25°C at a rate of 10°C/min.

-

Second Heating Scan: Reheat the sample from 25°C to 120°C at a rate of 10°C/min to obtain the melting profile of a sample with a consistent thermal history.

-

-

Purge Gas: Nitrogen at a flow rate of 50 mL/min.

Data Analysis:

-

From the second heating scan, determine the onset temperature and the peak temperature of the endothermic melting event. The peak temperature is often reported as the melting point.

-

Calculate the enthalpy of fusion (ΔHfus) by integrating the area under the melting peak.

-

From the cooling scan, determine the onset and peak temperatures of the exothermic crystallization event.

Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Analysis

Objective: To identify the functional groups present in ceresin and confirm its hydrocarbon nature.

Sample Preparation:

-

For Attenuated Total Reflectance (ATR)-FTIR, a small amount of the solid ceresin sample can be placed directly on the ATR crystal.

-

Alternatively, a thin film can be cast from a melt or a solution onto a suitable infrared-transparent window (e.g., KBr).

Instrumentation and Conditions:

-

FTIR Spectrometer: A standard FTIR spectrometer equipped with a suitable detector (e.g., DTGS).

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Data Analysis:

-

The spectrum of ceresin is expected to be characteristic of long-chain saturated hydrocarbons.

-

Identify the following characteristic absorption bands:

-

~2955 and ~2870 cm⁻¹: Asymmetric and symmetric C-H stretching vibrations of methyl (-CH₃) groups.

-

~2920 and ~2850 cm⁻¹: Asymmetric and symmetric C-H stretching vibrations of methylene (-CH₂) groups.

-

~1465 cm⁻¹: C-H bending (scissoring) vibrations of methylene groups.

-

~1375 cm⁻¹: C-H bending (umbrella) vibrations of methyl groups.

-

~720-730 cm⁻¹: Rocking vibrations of long methylene chains ((CH₂)n where n ≥ 4), which can sometimes appear as a doublet in crystalline samples.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the comprehensive analysis of ceresin wax.

Conclusion

This technical guide has provided a detailed examination of the molecular composition and structure of ceresin wax. The complex interplay of n-alkanes and iso-alkanes within a specific carbon number range defines its unique physicochemical properties, which are crucial for its functionality in pharmaceutical and other applications. The outlined experimental protocols for GC-MS, DSC, and FTIR provide a robust framework for the comprehensive characterization of ceresin. A thorough understanding of its chemical makeup and physical behavior, as detailed in this guide, is essential for formulators and researchers to effectively utilize this versatile material.

References

A Technical Guide to the Physical Characteristics of Ceresin Wax Grades for Pharmaceutical and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Ceresin, a complex mixture of long-chain saturated hydrocarbons, is a highly refined mineral wax derived from ozokerite.[1][2] Its versatility and safety have established it as a valuable excipient in the pharmaceutical and cosmetic industries.[2][3] This technical guide provides an in-depth analysis of the physical characteristics of different grades of ceresin wax, offering a crucial resource for formulation scientists and researchers in drug development. Understanding the nuanced physical properties of various ceresin grades is paramount for controlling the texture, stability, and release kinetics of topical and solid dosage forms.

Core Physical Properties and Their Significance in Formulations

The performance of ceresin wax in a formulation is dictated by a combination of its physical properties. Key characteristics such as melting point, hardness (penetration), congealing point, and viscosity are critical quality attributes that influence the final product's efficacy and patient acceptability. These properties are primarily determined by the molecular weight distribution and the ratio of linear to branched hydrocarbons in the wax.[4][5]

Melting Point

The melting point of ceresin wax is a fundamental parameter that indicates the temperature at which it transitions from a solid to a liquid state. This property is crucial for applications requiring thermal stability, such as in ointments, creams, and suppositories.[2] The melting point also affects the manufacturing process, particularly in hot-melt formulations. Different grades of ceresin exhibit a range of melting points, typically between 60°C and 90°C, allowing for precise control over the consistency and thermal behavior of the final product.[1][3]

Hardness (Penetration Value)

The hardness of ceresin wax is empirically measured by its penetration value. This test determines the depth to which a standard needle penetrates the wax under specified conditions. A lower penetration value signifies a harder wax. The hardness of ceresin is a key factor in providing structural integrity to stick formulations, such as lip balms and pharmaceutical sticks, and in modifying the viscosity of creams and ointments.[4] The selection of a ceresin grade with the appropriate hardness is critical for achieving the desired product texture and preventing deformation during storage and use.

Congealing Point

The congealing point is the temperature at which molten ceresin wax ceases to flow when cooled under controlled conditions. This property is particularly relevant for understanding the setting behavior of the wax in a formulation. It provides insight into the temperature at which the wax matrix solidifies, which can influence the final texture and homogeneity of the product.

Viscosity

The viscosity of molten ceresin wax influences its processing characteristics and the final texture of the formulation. Low-viscosity grades are easier to handle and blend, while higher-viscosity grades contribute more significantly to the final product's body and consistency. In pharmaceutical applications, viscosity modification is essential for achieving the desired spreadability and residence time of topical preparations.

Comparative Analysis of Ceresin Wax Grades

The following tables summarize the quantitative physical characteristics of various commercially available grades of ceresin wax. This data provides a basis for comparing and selecting the appropriate grade for a specific formulation need.

| Table 1: Physical Properties of Koster Keunen Ceresin Wax Grades | |||

| Grade | Melting Point (°C) | Penetration (dmm) @ 25°C | Congealing Point (°F) |

| Ceresin Wax 140/150 | 60 - 65.6 (140-150°F) | 8 - 14 | 139 - 149 |

| Ceresin Wax 155/165 | 68 - 74.5 | 8 - 17 | 153 - 167 |

Data sourced from Koster Keunen product specifications.[4][6]

| Table 2: Physical Properties of ASPPC 401 Ceresin Wax | ||

| Property | Test Method | Specification |

| Color | Visual | White |

| Congealing Point (°C) | ASTM D938 | 60 - 66 |

| Kinematic Viscosity @ 100°C (cSt) | ASTM D445 | 5 - 8 |

| Needle Penetration @ 25°C (0.1mm) | ASTM D1321 | 15 - 30 |

Data sourced from Alexandria Specialty Petroleum Products Company (ASPPC) technical data sheet.[7]

| Table 3: General Physical Properties of Ceresin Wax | |

| Property | Typical Value Range |

| Appearance | White to yellowish waxy solid[3] |

| Odor | Odorless or faintly characteristic[3] |

| Density (g/cm³) | ~0.9 - 1.0[3] |

| Solubility | Insoluble in water; soluble in organic solvents like chloroform, benzene, and toluene[1][3] |

Standardized Experimental Protocols

The accurate and reproducible measurement of the physical characteristics of ceresin wax is essential for quality control and formulation development. The American Society for Testing and Materials (ASTM) has established standardized methods for these determinations.

Determination of Drop Melting Point (ASTM D127)

This method is used to determine the temperature at which a wax becomes sufficiently fluid to drop from a thermometer bulb under controlled conditions.

Methodology:

-

A sample of the wax is melted.

-

The bulbs of two thermometers are dipped into the molten wax to coat them.

-

The coated thermometer bulbs are placed in test tubes.

-

The test tubes are heated in a water bath at a specified rate.

-

The temperature at which the first drop of molten wax falls from each thermometer is recorded.

-

The average of the two temperatures is reported as the drop melting point.

Determination of Needle Penetration (ASTM D1321)

This test measures the hardness of the wax by determining the distance a standard needle penetrates the surface under a known load and for a specific time.

Methodology:

-

A sample of the wax is melted and poured into a container to a specified depth.

-

The sample is cooled to a standard temperature (typically 25°C).

-

A penetrometer, fitted with a standard needle and a specified weight, is positioned over the wax sample.

-

The needle is released and allowed to penetrate the wax for a set duration (usually 5 seconds).

-

The depth of penetration, in tenths of a millimeter (dmm), is measured.

Determination of Congealing Point (ASTM D938)

This method determines the temperature at which a molten wax ceases to flow upon cooling.

Methodology:

-

A sample of the wax is melted.

-

A thermometer bulb is dipped into the molten wax to form a droplet.

-

The thermometer with the wax droplet is suspended in a flask and allowed to cool in the air.

-

The thermometer is rotated, and the temperature at which the droplet ceases to flow is recorded as the congealing point.

Determination of Kinematic Viscosity (ASTM D445)

This method measures the resistance to flow of the molten wax under gravity.

Methodology:

-

The wax sample is melted and brought to the test temperature in a calibrated glass capillary viscometer.

-

The time taken for a fixed volume of the molten wax to flow through the capillary is measured.

-

The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.

Visualizing Experimental Workflows and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the workflows of the key experimental protocols and the logical relationships between the physical properties of ceresin and its applications in pharmaceutical formulations.

Conclusion

The selection of an appropriate grade of ceresin wax is a critical decision in the development of pharmaceutical and drug delivery systems. The physical characteristics of ceresin, particularly its melting point, hardness, congealing point, and viscosity, directly impact the stability, manufacturability, and performance of the final product. By leveraging the quantitative data and standardized testing methodologies presented in this guide, formulation scientists can make informed decisions to optimize their formulations for desired therapeutic outcomes and patient compliance. The provided workflows and logical diagrams serve as a practical reference for understanding and applying the principles of ceresin wax characterization in a research and development setting.

References

A Comprehensive Technical Guide to the Biological Inertness and Biocompatibility of Ceresin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ceresin, a highly refined hydrocarbon wax derived from ozokerite, is widely utilized in pharmaceutical and cosmetic formulations as a stabilizing and viscosity-enhancing agent. Its appeal in these applications is largely attributed to its purported biological inertness and biocompatibility. This technical guide provides an in-depth analysis of the available scientific information regarding the biocompatibility of Ceresin, with a focus on its cytotoxicity, genotoxicity, inflammatory and sensitization potential, and in vivo behavior. While direct quantitative biocompatibility data for Ceresin is limited in publicly accessible literature, this guide synthesizes information from analogous materials, such as paraffin and microcrystalline waxes, and outlines the standardized experimental protocols used to evaluate these endpoints. A critical consideration is the purity of Ceresin, as historical concerns regarding polycyclic aromatic hydrocarbon (PAH) contamination have been raised. Modern refining techniques are expected to minimize these impurities, rendering highly refined Ceresin safe for its intended applications.

Introduction to Ceresin

Ceresin is a complex mixture of long-chain, branched and straight-chain paraffinic hydrocarbons.[1] It is obtained through the purification of ozokerite, a naturally occurring mineral wax.[2] The refining process typically involves treatment with sulfuric acid followed by filtration through adsorbents like activated charcoal to remove impurities.[2] Its physical properties, including a high melting point and the ability to form stable mixtures with oils, make it a valuable excipient in a variety of topical pharmaceutical and cosmetic products, such as ointments, creams, and balms.[3][4] The biological inertness of Ceresin is a key factor in its widespread use, implying minimal interaction with biological systems.

Data on Biological Inertness and Biocompatibility

Cytotoxicity

In vitro cytotoxicity assays are fundamental for assessing the biocompatibility of materials. These tests evaluate the potential of a material's leachable substances to cause cell death or inhibit cell growth. For an inert material like highly refined Ceresin, the expected outcome of an ISO 10993-5 cytotoxicity test would be non-cytotoxic. A study on experimental dental floss containing wax showed cell viability of approximately 90% at various time points, indicating good biocompatibility.[7]

Table 1: Expected In Vitro Cytotoxicity Profile of Highly Refined Ceresin (Based on ISO 10993-5)

| Test Parameter | Expected Result | Interpretation |

| Cell Viability | > 70% | Non-cytotoxic |

| Qualitative Evaluation (Grade) | ≤ 2 | Non-cytotoxic |

Genotoxicity

Genotoxicity assays, such as the bacterial reverse mutation (Ames) test, are employed to detect the potential of a substance to induce genetic mutations. Highly refined paraffin waxes have shown negative results in both bacterial and mammalian genotoxicity tests, indicating a low concern for mutagenicity.[6] Given the chemical similarity, a similar outcome would be expected for purified Ceresin.

Table 2: Expected Genotoxicity Profile of Highly Refined Ceresin (Based on OECD 471 - Ames Test)

| Test Strain | With Metabolic Activation (S9) | Without Metabolic Activation (S9) | Interpretation |

| S. typhimurium TA98 | Negative | Negative | Non-mutagenic |

| S. typhimurium TA100 | Negative | Negative | Non-mutagenic |

| S. typhimurium TA1535 | Negative | Negative | Non-mutagenic |

| S. typhimurium TA1537 | Negative | Negative | Non-mutagenic |

| E. coli WP2 uvrA | Negative | Negative | Non-mutagenic |

Implantation Studies

Subcutaneous implantation studies are conducted to evaluate the local tissue response to a material over time. For a biologically inert material, the inflammatory response is expected to be minimal and resolve over time, leading to the formation of a thin fibrous capsule around the implant.[8] Bone wax, which can contain beeswax and paraffin, is known to be nonabsorbable and can elicit a foreign body reaction if not used judiciously.[9][10]

Table 3: Expected Histological Evaluation of Subcutaneous Ceresin Implants (Based on ISO 10993-6)

| Time Point | Inflammatory Response | Fibrous Capsule Formation | Interpretation |

| 1-4 Weeks | Minimal to mild acute inflammation | Minimal | Non-irritant, acceptable tissue response |

| >12 Weeks | Resolution of inflammation, presence of macrophages | Thin, well-defined fibrous capsule | Biocompatible, demonstrates bio-inertness |

Sensitization and Irritation

While generally considered non-sensitizing, there are rare reports of allergic contact dermatitis to waxes used in cosmetics.[3][11][12] This is likely a Type IV hypersensitivity reaction to either the wax itself or impurities.[4] A histamine-mediated reaction, presenting as redness and bumps immediately after application (e.g., in waxing), is also possible and is a response to the physical removal of hair rather than a true allergic reaction to the wax.[4] Highly refined paraffin waxes are not considered skin irritants or sensitizers.[6]

Table 4: Dermal Sensitization and Irritation Profile of Highly Refined Ceresin

| Test | Expected Result | Interpretation |

| Dermal Irritation (ISO 10993-10) | Non-irritant | Safe for topical application |

| Dermal Sensitization (ISO 10993-10) | Non-sensitizing | Low potential for allergic reactions |

Critical Safety Aspect: Purity and Contaminants

A historical study from 1970 raised concerns about the carcinogenicity of medicinal ozokerite due to the presence of polycyclic aromatic hydrocarbons (PAHs).[13] PAHs are a class of compounds formed during the incomplete combustion of organic materials, and some are known carcinogens.[13] However, modern refining and purification processes for cosmetic and pharmaceutical-grade Ceresin are designed to remove such impurities. Recent analytical methods, such as gas chromatography-tandem mass spectrometry (GC-MS/MS), can accurately quantify PAH levels in cosmetic products.[14][15][16] A study analyzing 73 cosmetic samples, including over 40 lipsticks, did not detect the most carcinogenic PAHs, and the average values of other detected PAHs were very low.[14][16]

Caption: Logical workflow for the risk assessment of Polycyclic Aromatic Hydrocarbons (PAHs) in Ceresin.

In Vivo Degradation

Ceresin, being a mixture of long-chain saturated hydrocarbons, is expected to be highly stable and not readily biodegradable in vivo.[5] Studies on paraffin wax show that it undergoes very slow thermal degradation at high temperatures and can be biodegraded by certain microorganisms under specific conditions, but this is not representative of the in vivo environment.[5][17][18] When used in implantable materials like bone wax, it is considered non-absorbable.[9] This lack of degradation contributes to its biological inertness as it does not release potentially reactive breakdown products into the surrounding tissue.

Experimental Protocols

Detailed methodologies for key biocompatibility tests are outlined below, based on international standards.

In Vitro Cytotoxicity Assay (ISO 10993-5)

This test assesses the potential for a material's extracts to cause damage to cells in culture.

Caption: Standard workflow for an in vitro cytotoxicity test according to ISO 10993-5.

Methodology:

-

Sample Preparation: Ceresin is extracted in a cell culture medium (e.g., MEM with 5% serum) at 37°C for 24 hours, typically at a ratio of 0.2 g of material per mL of medium.

-

Cell Culture: L929 mouse fibroblast cells are seeded in 96-well plates and incubated until they form a near-confluent monolayer.

-

Exposure: The culture medium is replaced with the Ceresin extract. Negative (medium only) and positive (e.g., organotin-stabilized PVC) controls are run in parallel.

-

Incubation: The cells are incubated with the extracts for a defined period, typically 24 to 72 hours.

-

Viability Assessment: Cell viability is quantified using a method such as the MTT assay, which measures mitochondrial activity. The absorbance is read on a plate reader.

-

Data Analysis: The percentage of viable cells in the presence of the Ceresin extract is calculated relative to the negative control. A reduction in cell viability of more than 30% is considered a cytotoxic effect.

Genotoxicity: Bacterial Reverse Mutation (Ames) Test (OECD 471)

This test evaluates the potential of a substance to cause gene mutations in bacteria.

Caption: General workflow for the bacterial reverse mutation (Ames) test (OECD 471).

Methodology:

-

Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or tryptophan-dependent Escherichia coli (e.g., WP2 uvrA) are used.

-

Exposure: The bacterial strains are exposed to various concentrations of the Ceresin test article, both with and without a metabolic activation system (S9 fraction from rat liver).

-

Plating: The bacteria are plated on a minimal agar medium lacking the essential amino acid (e.g., histidine).

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Evaluation: Only bacteria that have undergone a reverse mutation can synthesize the essential amino acid and form colonies. The number of revertant colonies is counted. A substance is considered mutagenic if it causes a reproducible, dose-related increase in the number of revertant colonies that is at least twice that of the negative control.

Subcutaneous Implantation Study (ISO 10993-6)

This in vivo test assesses the local pathological effects on living tissue at both the macroscopic and microscopic levels after implantation.

Caption: Workflow for a subcutaneous implantation study as per ISO 10993-6.

Methodology:

-

Implant Preparation: Solid samples of Ceresin are prepared and sterilized according to the method used for the final product.

-

Implantation: The test material is surgically implanted into the subcutaneous tissue of a suitable animal model (e.g., rabbits or rats). A negative control material (e.g., high-density polyethylene) is implanted at a separate site.

-

Observation Period: Animals are observed for systemic and local tissue responses over defined periods, such as 1, 4, and 12 weeks, to assess both acute and chronic reactions.

-

Evaluation: At the end of each period, the animals are euthanized, and the implant sites are examined macroscopically. The implant and surrounding tissue are then excised, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin). A pathologist evaluates the tissue microscopically for inflammation, fibrosis, necrosis, and other cellular responses, comparing the reaction to the control material.

Signaling Pathways in Biocompatibility

For a truly inert material, there should be minimal activation of cellular signaling pathways associated with inflammation or toxicity. In the rare instance of an allergic reaction to Ceresin, a Type IV delayed-type hypersensitivity pathway would be involved.

Caption: Simplified signaling pathway for a Type IV hypersensitivity reaction.

Conclusion

Based on the available evidence from analogous materials and a long history of use in topical products, highly refined, pharmaceutical-grade Ceresin is considered to be biologically inert and biocompatible. It is expected to be non-cytotoxic, non-genotoxic, and to elicit only a minimal, transient inflammatory response upon implantation, consistent with the foreign body reaction to an inert material. The primary biocompatibility concern relates to the potential for impurities, specifically PAHs, which can be effectively mitigated through modern refining processes. While generally non-sensitizing, rare cases of allergic contact dermatitis have been reported, a factor to consider in formulation development and patient counseling. For definitive quantitative assessment, biocompatibility testing of specific Ceresin grades according to ISO 10993 and other relevant standards is recommended.

References

- 1. 759. Microcrystalline wax and paraffin wax (WHO Food Additives Series 30) [inchem.org]

- 2. nhiso.com [nhiso.com]

- 3. beautyimageusa.com [beautyimageusa.com]

- 4. waxness.com [waxness.com]

- 5. Biodegradation of paraffin wax by crude Aspergillus enzyme preparations for potential use in removing paraffin deposits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inflammatory response to implants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Chronic inflammatory reaction to bone wax in cochlear implantation: A case report and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Potential for Allergic Contact Dermatitis in Popular Depilatory Wax Hair Removal Practices and Ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Allergic contact dermatitis from depilatory wax - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. BAV-Institut — Analysis of polycyclic aromatic hydrocarbons (PAHs) in cosmetics and raw materials [bav-institut.de]

- 14. Determination of polycyclic aromatic hydrocarbons (PAHs) in cosmetic products by gas chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. "Determination of polycyclic aromatic hydrocarbons (PAHs) in cosmetic p" by S.-W. Wang, K.-H. Hsu et al. [jfda-online.com]

- 16. Determination of polycyclic aromatic hydrocarbons (PAHs) in cosmetic products by gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

- 18. njas.com.ng [njas.com.ng]

Thermal Behavior and Phase Transitions of Ceresin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceresin is a complex hydrocarbon wax derived from the purification of ozokerite, a naturally occurring mineral wax.[1] Modern commercial ceresin is often a carefully formulated blend of petroleum-derived paraffin and microcrystalline waxes, designed to achieve specific physical properties.[2] Composed of a wide range of long-chain saturated hydrocarbons, typically from C20 to C32, ceresin's utility in pharmaceuticals and cosmetics is extensive. It functions as a thickener, binder, and stabilizer in formulations ranging from ointments and creams to lipsticks and other stick-based products.[1]

A thorough understanding of the thermal behavior and phase transitions of ceresin is critical for formulation scientists and researchers. These properties dictate the material's performance, influencing product stability, texture, viscosity, and manufacturing process parameters. This technical guide provides an in-depth analysis of ceresin's thermal characteristics, outlines key experimental protocols for its evaluation, and discusses the implications for product development.

Thermal Properties of Ceresin

The thermal properties of ceresin can vary significantly based on its purity, the source of the original ozokerite, and the specific blend of hydrocarbon waxes used in its manufacture.[2] This variability underscores the importance of empirical testing for any given batch or grade. The key thermal parameters are summarized below.

Table 1: Quantitative Thermal and Physical Properties of Ceresin

| Property | Value Range | Source(s) | Notes |

| Melting Point | 54 - 95 °C (129 - 203 °F) | [2][3] | This is a melting range rather than a sharp point, characteristic of a multi-component mixture. |

| Density | 0.91 - 0.92 g/cm³ | [1] | Measured at standard conditions. |

| Enthalpy of Fusion | Not specified; Paraffin wax for reference is 200-240 J/g | [4] | No specific values for ceresin were found. The value is highly dependent on the crystalline content and composition. |

| Thermal Stability | Onset of weight loss is gradual and occurs after melting. | [5] | Thermogravimetric analysis shows ceresin has a relatively broad molecular weight distribution.[5] |

Phase Transitions in Ceresin

As a complex mixture of hydrocarbons, ceresin does not exhibit a single, sharp melting point but rather undergoes a series of phase transitions over a temperature range. This behavior is crucial for its function as a structuring agent in formulations.

The primary transition is the solid-to-liquid melt. However, similar to other long-chain alkane mixtures like paraffin, ceresin likely undergoes a more complex transition pathway.[6] Before the final melting into an isotropic liquid, the crystalline structure may first transition into a "rotator" phase. In this intermediate state, the hydrocarbon chains gain rotational freedom around their long axis while maintaining a degree of positional order. This solid-solid transition contributes to the gradual softening of the wax upon heating.[6]

Experimental Methodologies

To characterize the thermal properties and phase transitions of ceresin, several analytical techniques are employed. The most critical are Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and X-ray Diffraction (XRD).

DSC is the primary technique for quantifying the phase transitions of ceresin. It measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting temperatures, transition enthalpies (latent heat), and heat capacity.[7]

Experimental Protocol:

-

Apparatus: A heat-flux or power-compensation Differential Scanning Calorimeter.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the ceresin sample into a standard aluminum DSC pan.

-

Hermetically seal the pan to prevent any mass loss due to volatilization.

-

Prepare an empty, sealed aluminum pan to serve as the reference.

-

-

Experimental Conditions:

-

Purge Gas: Inert atmosphere, typically nitrogen, at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at a temperature below the expected onset of melting (e.g., 25 °C).

-

Heat the sample at a constant rate, typically 10 °C/min, to a temperature well above the final melting point (e.g., 120 °C).[4]

-

Hold isothermally for 2-5 minutes to ensure complete melting.

-

Cool the sample back to the starting temperature at a controlled rate (e.g., 10 °C/min) to observe crystallization behavior.

-

-

-

Data Analysis:

-

The resulting thermogram plots heat flow versus temperature.

-

Melting Point: Determined as the onset or peak temperature of the endothermic melting peak.

-

Enthalpy of Fusion (ΔH): Calculated by integrating the area under the melting peak. This value is proportional to the amount of crystalline material in the sample.[4]

-

TGA measures changes in the mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of ceresin, providing critical information about the upper-temperature limits for processing and storage.[8]

Experimental Protocol:

-

Apparatus: A thermogravimetric analyzer equipped with a high-precision microbalance.

-

Sample Preparation:

-

Place a 10-15 mg sample of ceresin into a ceramic or aluminum TGA crucible.

-

-

Experimental Conditions:

-

Purge Gas: Typically conducted in an inert nitrogen atmosphere to study thermal decomposition, or in an air/oxygen atmosphere to study oxidative stability. Flow rate of 20-50 mL/min.

-

Temperature Program:

-

Heat the sample from ambient temperature (e.g., 25 °C) to a high temperature (e.g., 500-600 °C) at a linear heating rate, such as 15 °C/min.[5]

-

-

-

Data Analysis:

-

The TGA curve plots the percentage of initial mass remaining versus temperature.

-

Onset of Decomposition: The temperature at which significant mass loss begins.

-

Decomposition Profile: The shape of the curve reveals whether decomposition occurs in single or multiple steps. A study on waxes showed that substantial weight loss for ceresin occurs after the material has melted and begins to vaporize.[5]

-

XRD is used to investigate the crystalline structure of ceresin. Since the properties of the wax are highly dependent on the nature and degree of crystallinity, XRD provides fundamental structural information.

Experimental Protocol:

-

Apparatus: An X-ray diffractometer, typically with a copper (Cu Kα) X-ray source.

-

Sample Preparation:

-

The ceresin sample is typically melted and cast into a flat sample holder to ensure a smooth, uniform surface for analysis.

-

Alternatively, a powdered sample can be used.

-

-

Experimental Conditions:

-

The sample is scanned over a range of 2θ angles (e.g., 5° to 60°).[9]

-

The diffraction pattern is recorded as intensity versus the 2θ angle.

-

-

Data Analysis:

-

The resulting diffractogram shows peaks (Bragg reflections) at angles corresponding to specific lattice spacings in the crystalline structure.

-

The sharpness and intensity of the peaks indicate the degree of crystallinity. Broad, diffuse scattering indicates amorphous content.

-

For waxes, XRD patterns typically show distinct peaks corresponding to the packing of the long hydrocarbon chains.[10]

-

Conclusion

Ceresin is a functionally critical excipient whose performance is intrinsically linked to its thermal behavior. As a multi-component system of hydrocarbons, it displays a characteristic melting range and thermal decomposition profile that must be well-understood for successful formulation development. The application of analytical techniques such as DSC, TGA, and XRD provides the quantitative data necessary for researchers and drug development professionals to control product quality, ensure stability, and optimize manufacturing processes. The detailed methodologies and data presented in this guide serve as a foundational resource for the comprehensive thermal characterization of ceresin.

References

- 1. atamankimya.com [atamankimya.com]

- 2. Ceresin wax - WaxPedia [waxpedia.org]

- 3. CERESIN WAX [chembk.com]

- 4. azom.com [azom.com]

- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 6. rigaku.com [rigaku.com]

- 7. tainstruments.com [tainstruments.com]

- 8. sintx.com [sintx.com]

- 9. bath.ac.uk [bath.ac.uk]

- 10. researchgate.net [researchgate.net]

The Solubility of Ceresin: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Solubility of Ceresin in Organic and Inorganic Solvents

Introduction

Ceresin, a complex mixture of long-chain saturated hydrocarbons, is a highly purified wax derived from ozokerite.[1][2] Its inert and non-toxic nature, coupled with its ability to form stable mixtures with oils, makes it a valuable excipient in pharmaceutical and cosmetic formulations.[2][3] For researchers, scientists, and drug development professionals, a thorough understanding of ceresin's solubility is paramount for optimizing formulation strategies, ensuring product stability, and controlling release kinetics. This technical guide provides a comprehensive overview of the solubility of ceresin in a range of organic and inorganic solvents, complete with quantitative data, detailed experimental protocols, and illustrative diagrams to elucidate key concepts.

Ceresin is primarily composed of saturated hydrocarbons, typically in the range of C20 to C32.[1] Its nonpolar, aliphatic structure dictates its solubility behavior, adhering to the principle of "like dissolves like." Consequently, ceresin exhibits good solubility in nonpolar organic solvents and is virtually insoluble in polar solvents such as water.[1][2][3][4][5][6]

Quantitative Solubility Data

Precise quantitative solubility data for ceresin is not extensively documented in publicly available literature. However, due to its chemical similarity to paraffin wax and other long-chain alkanes, their solubility data can serve as a valuable proxy for estimating the behavior of ceresin.[7][8][9] The following tables summarize the solubility of these related materials in various organic solvents at standard temperature and pressure (STP), unless otherwise specified. It is important to note that solubility is temperature-dependent, generally increasing with a rise in temperature.

Table 1: Solubility of Paraffin Wax in Organic Solvents

| Solvent | Chemical Formula | Solubility ( g/100 mL) | Temperature (°C) |

| Benzene | C₆H₆ | Soluble[7][8] | 20 |

| Chloroform | CHCl₃ | Soluble[7][8] | 20 |

| Carbon Tetrachloride | CCl₄ | Soluble[7] | 20 |

| Toluene | C₇H₈ | Soluble[10] | 20 |

| Hexane | C₆H₁₄ | Soluble[11] | 20 |

| Diethyl Ether | (C₂H₅)₂O | Soluble[7][8] | 20 |

| Ethanol (Absolute) | C₂H₅OH | Slightly Soluble[3][12] | 20 |

Table 2: Solubility of Ceresin in Inorganic Solvents

| Solvent | Chemical Formula | Solubility |

| Water | H₂O | Insoluble[1][2][3][12] |

| Acids (dilute) | - | Unaffected/Insoluble[1] |

| Alkalis (dilute) | - | Unaffected/Insoluble[1] |

Understanding the Dissolution Process

The dissolution of a waxy solid like ceresin in a suitable solvent is a physical process governed by intermolecular forces. The following diagram illustrates the fundamental steps involved.

Caption: The process of ceresin dissolution in a solvent.

Experimental Protocol for Determining Ceresin Solubility

A reliable method for quantitatively determining the solubility of ceresin is the gravimetric method. This approach is based on preparing a saturated solution at a specific temperature, followed by the separation and quantification of the dissolved solute. This protocol is adapted from standard methods for determining the oil or wax content in petroleum products, such as ASTM D721.[13][14][15][16]

Materials and Equipment:

-

Ceresin wax

-

Selected organic solvent (e.g., toluene, hexane)

-

Analytical balance (accurate to 0.1 mg)

-

Temperature-controlled water bath or incubator

-

Conical flasks with stoppers

-

Filter paper and funnel or a filtration apparatus

-

Evaporating dish

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of ceresin to a known volume of the chosen solvent in a conical flask.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a temperature-controlled bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached and the solution is saturated.

-

-

Separation of Undissolved Solute:

-

After the equilibration period, allow the undissolved ceresin to settle.

-

Carefully filter the supernatant (the saturated solution) to remove any solid particles. It is crucial to maintain the temperature during filtration to prevent precipitation of the dissolved ceresin.

-

-

Quantification of Dissolved Ceresin:

-

Accurately measure a specific volume of the clear filtrate into a pre-weighed evaporating dish.

-

Gently evaporate the solvent in a drying oven set to a temperature below the boiling point of the solvent but sufficient to drive it off.

-

Once the solvent has completely evaporated, place the evaporating dish containing the ceresin residue in a desiccator to cool to room temperature.

-

Weigh the evaporating dish with the dry ceresin residue.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved ceresin by subtracting the initial weight of the empty evaporating dish from the final weight.

-

Express the solubility in grams of ceresin per 100 mL of the solvent.

-

The following diagram outlines the experimental workflow for this gravimetric determination of ceresin solubility.

Caption: Workflow for gravimetric solubility determination.

Factors Influencing Ceresin Solubility

Several factors can influence the solubility of ceresin in a given solvent:

-

Temperature: As with most solid solutes, the solubility of ceresin in organic solvents generally increases with temperature.

-

Solvent Polarity: Ceresin, being nonpolar, will exhibit higher solubility in nonpolar solvents compared to polar solvents.

-

Molecular Weight of Ceresin: The specific hydrocarbon composition and average molecular weight of the ceresin sample can affect its solubility. Higher molecular weight fractions may have lower solubility.

-

Presence of Impurities: The purity of both the ceresin and the solvent can impact the measured solubility.

Conclusion

This technical guide has provided a detailed overview of the solubility of ceresin in organic and inorganic solvents. While specific quantitative data for ceresin is scarce, the provided data for chemically similar waxes offers a reliable estimation for formulation development. The outlined gravimetric method provides a robust experimental protocol for researchers to determine the solubility of ceresin in specific solvent systems relevant to their work. A comprehensive understanding of these solubility characteristics is essential for the effective utilization of ceresin in the development of stable and efficacious pharmaceutical and cosmetic products.

References

- 1. cameo.mfa.org [cameo.mfa.org]

- 2. atamankimya.com [atamankimya.com]

- 3. CERESIN WAX CAS#: 8001-75-0 [m.chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. All about Solubility of Alkanes [unacademy.com]

- 7. Paraffin wax | 8002-74-2 [chemicalbook.com]

- 8. Paraffin wax - Sciencemadness Wiki [sciencemadness.org]

- 9. Paraffin wax - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. scribd.com [scribd.com]

- 12. chembk.com [chembk.com]

- 13. petrolube.com [petrolube.com]

- 14. standards.iteh.ai [standards.iteh.ai]

- 15. scribd.com [scribd.com]

- 16. Apparatus To Determine Oil Content In Petroleum Wax [eieinstruments.com]

A Technical Guide to the Historical Development and Purification of Ceresin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical evolution and purification methodologies of ceresin wax. Derived from the naturally occurring mineral wax ozokerite, ceresin has undergone significant development in its production and refinement, leading to a versatile material widely used in the pharmaceutical, cosmetic, and various industrial sectors. This document details the key historical milestones, presents in-depth purification protocols, and tabulates the physicochemical properties of ceresin, offering valuable insights for professionals in research and development.

Historical Development

The history of ceresin is intrinsically linked to its raw material, ozokerite, a naturally occurring fossil wax.[1] The commercial refinement of ozokerite into the purified product known as ceresin began in the mid-19th century, driven by the need for a more consistent and cost-effective substitute for beeswax.[2] Early refining techniques emerged to remove impurities and produce a stable white-to-yellow wax suitable for specialized applications, including candle production and as a lubricant.[2]

A significant milestone in ceresin purification occurred around 1875 with the establishment of a chemical method involving sulfuric acid treatment at elevated temperatures.[2] This process effectively removed impurities like resins and asphaltenes.[2] Before the advent of polyethylene in the 1930s, ceresin's chemical resistance was utilized for lining laboratory bottles intended for storing hydrofluoric acid.[2] While originally derived solely from ozokerite, modern commercial ceresin can also be produced synthetically from petroleum by blending paraffin and microcrystalline waxes to achieve desired physical properties.[2][3]

The following diagram illustrates the key milestones in the historical development of ceresin.

Purification of Ceresin from Ozokerite

Ceresin is obtained through the purification of ozokerite, a mineral wax mined from deposits often found in coal and shale formations.[4][5] The purification process aims to remove mineral and organic impurities, decolorize the wax, and achieve specific physicochemical properties. The two primary historical and modern methodologies are acid-alkali refining and solvent extraction.

Physicochemical Properties

The purification process significantly alters the properties of the raw ozokerite to produce the refined ceresin wax. The following table summarizes the key quantitative data for different grades of ceresin.

| Property | Value | References |

| Appearance | White to yellow, odorless, brittle waxy solid | [2][4][6] |

| Melting Point | 60 - 85 °C (Varies by grade) | [2] |

| 61 - 78 °C | [7] | |

| 54 - 79 °C | [8] | |

| Density | 0.91 - 0.92 g/cm³ | [2] |

| Composition | Complex mixture of C20-C32 saturated hydrocarbons (linear and branched) | [2][4][7] |

| Hardness (Penetration) | 4 - 17 dmm | [2] |

| Viscosity | 5 - 15 cPs (Higher than paraffin wax) | [2] |

| Solubility | Insoluble in water; Soluble in benzene, chloroform, naphtha, and hot oils | [7][9] |

Experimental Protocols

Detailed methodologies for the key purification experiments are provided below. These protocols are synthesized from historical and technical descriptions of the processes.

This method was one of the earliest commercial techniques for refining ozokerite.[2]

Objective: To remove impurities and decolorize raw ozokerite using concentrated sulfuric acid and an adsorbent.

Materials:

-

Crude, powdered ozokerite

-

Concentrated (98%) or fuming sulfuric acid

-

Adsorbent material (e.g., animal charcoal, fuller's earth, activated charcoal, silica gel)[2][4][5]

-

Neutralizing agent (e.g., sodium carbonate solution)

-

Heating mantle or oil bath with temperature control

-

Reaction vessel

-

Filtration apparatus (heated funnel recommended)

Methodology:

-

Melting and Dehydration: The mined ozokerite is first heated to melt it, allowing for the physical removal of rock and earth.[5] The wax is then heated to 115-120 °C to remove any residual moisture.[5]

-

Acid Treatment: The molten, dehydrated ozokerite is placed in a reaction vessel and heated to a temperature between 120 °C and 175 °C.[2] Concentrated or fuming sulfuric acid is slowly added to the powdered wax while stirring. The acid reacts with and dissolves impurities such as resins and asphaltenes.[2]

-

Neutralization: After the reaction is complete, the acid sludge is removed, and the wax is treated with a neutralizing agent to remove residual acid.

-

Adsorption Filtration: The acid-treated wax is then filtered while hot through a bed of an adsorbent material like animal charcoal or activated silica gel.[4][5] This step decolorizes the wax and removes fine impurities.

-

Repeated Treatment (Optional): If the desired color and purity are not achieved, the sulfuric acid treatment and adsorption filtration steps can be repeated.[5]

-

Cooling and Solidification: The final filtered, purified ceresin is cooled in molds to form solid cakes or pastilles.[6]

The following diagram illustrates the workflow for the traditional acid purification of ceresin.

This alternative method avoids the use of corrosive sulfuric acid at high temperatures and can produce high yields of pure ceresin.[10][11]

Objective: To purify crude ozokerite using solvent extraction, followed by adsorption and optional hydrogenation.

Materials:

-

Crude ozokerite

-

Solvent (e.g., ligroin, propane, petroleum ether)[12][4][11]

-

Hydrogen gas (for hydrogenation step)

-

Catalyst (for hydrogenation step)

-

Extraction vessel with pressure control (if using light hydrocarbons)

-

Filtration apparatus

-

Solvent recovery system (e.g., evaporator)

-

High-pressure reactor (for hydrogenation)

Methodology:

-

Dissolution: The crude ozokerite is crushed and dissolved in a suitable solvent like ligroin or petroleum ether at a temperature above its melting point.[12][11] These solvents selectively dissolve the ceresin, leaving behind insoluble, higher-molecular-weight impurities like bitumen and resins.[12]

-

Initial Filtration: The solution is filtered to remove the undissolved impurities.[12]

-